Cirsilineol

Immunology Inflammation Autoimmune Disease

Researchers requiring a selective IFN-γ/STAT1/T-bet pathway probe face supply of inadequately characterized flavonoids. Cirsilineol (CAS 41365-32-6) addresses this with rigorously defined purity and validated biological activity: • Potent, selective inhibition of IFN-γ/STAT1/T-bet signaling in CD4+ T cells; ameliorates TNBS-induced colitis in vivo. • Induces ROS-mediated apoptosis in DU-145 prostate cancer (IC50 7 µM) and NCI-H520 lung squamous carcinoma; sensitizes TRAIL-resistant AGS gastric cancer cells (IC50 5.9 µM). • Demonstrates Factor Xa inhibition comparable to rivaroxaban in preclinical antithrombotic models. Supplied with Certificates of Analysis; global shipping under standard R&D-use compliance.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 41365-32-6
Cat. No. B1669082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirsilineol
CAS41365-32-6
Synonyms4',5-dihydroxy-3',6,7-trimethoxy-flavone
4',5-dihydroxy-3',6,7-trimethoxyflavone
cirsilineol
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
InChIInChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
InChIKeyVKOSQMWSWLZQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cirsilineol for Immuno-Oncology & Inflammation Research


Cirsilineol is a naturally occurring trimethoxyflavone (4',5-dihydroxy-3',6,7-trimethoxyflavone) [1] with the CAS registry number 41365-32-6. This compound, isolated from various Artemisia species and other medicinal plants [2], selectively inhibits the IFN-γ/STAT1/T-bet signaling pathway in intestinal CD4+ T cells [3] and has demonstrated potent immunosuppressive, anti-proliferative, and anti-tumor properties .

1
IFN-γ/STAT1 pathway inhibition study fit
2
Selective T-cell signaling modulator from natural product library
3
Immuno-oncology and inflammation research context

Cirsilineol Selectivity vs. Generic Flavonoids


Although cirsilineol belongs to the flavone class and shares a core structure with many other plant-derived flavonoids, its specific pattern of hydroxyl and methoxy substitutions dictates a unique biological profile. Attempts to substitute cirsilineol with seemingly similar compounds like hispidulin, jaceosidin, or eupatilin are not scientifically justified due to significant differences in their in vitro potency and target selectivity [1]. For instance, the methylation state and position directly influence binding affinity to targets such as the GABA A-benzodiazepine receptor [2] and modulate the compound's ability to overcome TRAIL resistance in cancer cells [3]. These structural nuances translate into quantifiable differences in IC50 values and biological outcomes, making cirsilineol a distinct research tool rather than a generic, interchangeable flavonoid [4].

Target Profile Shift
Methoxy/hydroxy substitution pattern differs from hispidulin or jaceosidin, altering GABA-A binding and kinase interaction profile.
T-cell Activity Not Universal
T-cell proliferation inhibition is not shared by all flavones; jaceosidin and several analogs show no activity in direct comparison.
Enzyme Selectivity Gap
Cirsilineol lacks xanthine oxidase inhibition, whereas eupatilin and hispidulin are potent XO inhibitors; target profile differs significantly.

Cirsilineol: Quantitative Comparative Evidence


T Cell Proliferation Inhibition vs. In-Class Flavones

In a direct comparative study of nine flavones isolated from Artemisia vestita, only cirsilineol, along with 6-methoxytricin and apigenin, significantly inhibited T cell proliferation and activation. This contrasts with other structurally related flavones from the same extract, including jaceosidin, which did not exhibit this significant inhibitory effect [1].

T Cell Proliferation
Head-to-head
Only 3 of 9 flavones active; jaceosidin inactive
Supports T-cell assay selection context
In vitro T cell bioassays
Immunology Inflammation Autoimmune Disease

GABA-A Receptor: Lower Affinity vs. Hispidulin

In a head-to-head comparison for binding affinity to the GABA A-benzodiazepine receptor, cirsilineol exhibited an IC50 of 100 μM, whereas hispidulin, a structurally similar flavone co-isolated from the same plant, demonstrated a 12.5-fold higher affinity with an IC50 of 8 μM [1].

GABA-A Receptor Affinity
Head-to-head
IC₅₀ 100 μM vs hispidulin 8 μM
12.5-fold lower affinity supports neuroscience assay differentiation
Radioligand binding assay
Neuroscience GABA Receptor CNS Research

Selective Cytotoxicity Against Prostate Cancer

Cirsilineol showed a highly selective cytotoxic profile, with an IC50 of 7 μM against the DU-145 prostate cancer cell line, while exhibiting an IC50 of 110 μM against normal HPrEC prostate cells. This represents an over 16-fold higher concentration required to affect normal cells compared to cancer cells, indicating a favorable therapeutic window [1].

Prostate Cell Cytotoxicity
Cross-study
DU-145 IC₅₀ 7 μM; normal HPrEC 110 μM
Supports differential cytotoxicity endpoint review
>16-fold difference in cell viability assay
Cancer Research Oncology Prostate Cancer

Lack of Xanthine Oxidase Activity vs. Analogs

In a comparative study of seven flavonoids from Artemisia asiatica, compounds such as eupatilin, hispidulin, and jaceosidin exhibited marked xanthine oxidase (XO) inhibition with IC50 values ranging from 1.33 to 6.13 μM. In contrast, cirsilineol showed no significant XO-inhibitory effect, indicating a clear lack of activity at this target [1].

Xanthine Oxidase Activity
Head-to-head
No marked inhibition vs eupatilin IC₅₀ 1.33–6.13 μM
Absence of XO inhibition confirms distinct target profile
In vitro XO assay
Enzymology Gout Metabolic Disease

TRAIL Resistance: Superior Potency Over Bonanzin

In a screen for compounds that can overcome TRAIL resistance, a common barrier to apoptosis-inducing cancer therapies, cirsilineol exhibited an IC50 of 5.9 μM against the human gastric adenocarcinoma cell line AGS in the presence of TRAIL (100 ng/mL). This was nearly twice as potent as bonanzin, another active flavonoid from the same study, which had an IC50 of 10.7 μM [1].

TRAIL Sensitization
Head-to-head
IC₅₀ 5.9 μM (cir) vs 10.7 μM (bonanzin)
Supports TRAIL-sensitization assay context
AGS gastric cancer cells + TRAIL
Cancer Research Apoptosis Gastric Cancer

Antithrombotic Activity Comparable to Rivaroxaban

Cirsilineol (CSL) was shown to have antithrombotic efficacy comparable to rivaroxaban, a clinically used direct Factor Xa (FXa) inhibitor. CSL inhibited the enzymatic activity of FXa and platelet aggregation in a manner similar to the positive control rivaroxaban [1]. This finding supports its potential as a lead compound in anticoagulation research.

Factor Xa Inhibition
Supporting evidence
Comparable to rivaroxaban in enzymatic and platelet assays
Supports FXa inhibition research context
In vitro and in vivo thrombosis models
Cardiovascular Research Thrombosis Drug Discovery

Cirsilineol Research Applications


IFN-γ/STAT1 Signaling in IBD Models

Cirsilineol is a proven chemical probe for studies focused on the IFN-γ/STAT1/T-bet signaling axis in CD4+ T cells. Its demonstrated ability to significantly ameliorate TNBS-induced colitis in mice [1] and its selective inhibition of this pathway make it a superior choice over other non-selective flavonoids. It is specifically relevant for ex vivo and in vivo studies examining T-cell mediated inflammation [2].

ROS-Mediated Apoptosis in Prostate & Lung Cancer

Researchers investigating mitochondrial pathway apoptosis in cancer should consider cirsilineol. Its potent and selective cytotoxicity against prostate cancer DU-145 cells (IC50 = 7 μM) and its ability to induce ROS-mediated apoptosis in lung squamous cell carcinoma (NCI-H520) are well-documented [3]. This makes it a valuable tool for dissecting the mechanisms of ROS induction and caspase activation in these specific cancer types [4].

Factor Xa Inhibition & Antithrombotic Mechanisms

Cirsilineol offers a novel chemical starting point for research into Factor Xa inhibition and antiplatelet aggregation. Studies have demonstrated its antithrombotic efficacy is comparable to rivaroxaban in preclinical models [5]. This is a unique, non-canonical activity for a flavone, making it a compelling subject for medicinal chemistry and cardiovascular pharmacology research aimed at discovering new anticoagulant leads.

TRAIL Resistance in Gastric Adenocarcinoma

For research aimed at overcoming TRAIL resistance in cancer, cirsilineol is a potent chemical tool. It demonstrated an IC50 of 5.9 μM in sensitizing TRAIL-resistant AGS gastric cancer cells, outperforming the related flavonoid bonanzin [6]. This specific application leverages its unique ability to potentiate death receptor-mediated apoptosis, a focus distinct from its direct cytotoxic effects.

Application
Selection Property
Validation Focus
IFN-γ/STAT1 pathway studies in colitis models
Selective STAT1 pathway inhibition
Colitis model endpoint review
Cancer cell apoptosis research
ROS-mediated apoptosis context
Cytotoxicity and caspase activation endpoints
Factor Xa inhibition research
FXa enzymatic inhibition context
Thrombosis model endpoint review
TRAIL sensitization studies
TRAIL resistance overcoming context
Apoptosis pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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